2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a chemical compound with the molecular formula C16H14N2O and a molecular weight of 250.3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=CC(=C(C=C1)C)C2=C(N3C=CC=CC3=N2)C=O . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 250.3 and a molecular formula of C16H14N2O .Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
The compound 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde, although not directly studied, is closely related to a variety of imidazo[1,2-a]pyrimidine derivatives that have been synthesized and explored for their biological properties. For instance, imidazo[1,2-a]pyrimidine derivatives have been synthesized through multi-step reactions and tested for their antimicrobial properties against various bacterial and fungal strains. These derivatives show promising applications in the field of medicinal chemistry due to their biological activities (Ladani et al., 2009).
Antimicrobial Properties
Another study focused on the synthesis of heterosubstituted chalcones and oxopyrimidines containing the imidazo[1,2-a]pyridine nucleus, which demonstrated significant antimicrobial activity. The synthesized compounds were characterized and their structure-activity relationships were investigated, showing potential in the development of new antimicrobial agents (Joshi et al., 2012).
Chemical Synthesis and Modification
Novel Synthesis Methods
A study reported the synthesis of imidazo[1,2-a]pyridines using a water-mediated hydroamination and silver-catalyzed aminooxygenation method. This innovative approach allowed for the efficient production of imidazo[1,2-a]pyridine-3-carbaldehydes, highlighting advancements in the field of chemical synthesis and the potential for creating novel compounds (Mohan et al., 2013).
Synthesis of Pyran Analogs
A study described an efficient method for synthesizing imidazo[1,2-a]pyrimidine-based pyran analogs. These compounds have shown potential biological activity, indicating the versatility and significance of imidazo[1,2-a]pyrimidine derivatives in synthesizing novel bioactive molecules (GÜngÖr, 2020).
Metabolism and Modification
Modifications to Reduce Metabolism
The metabolism of imidazo[1,2-a]pyrimidine by aldehyde oxidase (AO) was studied to develop strategies for reducing AO-mediated metabolism. This research is crucial for drug development, as it helps in enhancing the stability and bioavailability of drug candidates (Linton et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-(2,5-dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-4-5-11(2)12(8-10)14-13(9-19)18-7-3-6-16-15(18)17-14/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDOIQPOCUNLJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(N3C=CC=NC3=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175805 |
Source
|
Record name | 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
CAS RN |
881041-17-4 |
Source
|
Record name | 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881041-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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